molecular formula C19H19Cl2N3O2 B2472678 2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide CAS No. 303996-53-4

2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide

Cat. No.: B2472678
CAS No.: 303996-53-4
M. Wt: 392.28
InChI Key: AQVVFEVSLOCATA-KZGCUNNXSA-N
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Description

2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorobenzyl group, an oxime moiety, a dimethylamino group, and a phenylacrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide typically involves multiple steps. One common approach is to start with the preparation of the oxime intermediate by reacting 2,4-dichlorobenzyl chloride with hydroxylamine hydrochloride under basic conditions. This intermediate is then subjected to a condensation reaction with 3-(dimethylamino)-N-phenylacrylamide in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime moiety to an amine.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide involves its interaction with specific molecular targets. The oxime moiety can form hydrogen bonds with enzymes or receptors, while the dichlorobenzyl group may enhance binding affinity through hydrophobic interactions. The dimethylamino group can participate in electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-(3,4-dichlorophenyl)acrylamide
  • 2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-(4-methylphenyl)acrylamide

Uniqueness

Compared to similar compounds, 2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(Z)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2/c1-24(2)12-15(19(25)23-17-6-4-3-5-7-17)11-22-26-13-14-8-9-16(20)10-18(14)21/h3-12H,13H2,1-2H3,(H,23,25)/b15-12-,22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVVFEVSLOCATA-KZGCUNNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=NOCC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C=N/OCC1=C(C=C(C=C1)Cl)Cl)\C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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